molecular formula C14H21N7O4 B3332067 N'-[9-[(2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(methoxyamino)purin-2-yl]-N,N-dimethylmethanimidamide CAS No. 869354-99-4

N'-[9-[(2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(methoxyamino)purin-2-yl]-N,N-dimethylmethanimidamide

Cat. No.: B3332067
CAS No.: 869354-99-4
M. Wt: 351.36 g/mol
InChI Key: YADAJUFWZGPTNE-ZJBPOAJDSA-N
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Description

N'-[9-[(2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(methoxyamino)purin-2-yl]-N,N-dimethylmethanimidamide is a purine nucleoside analog characterized by a modified oxolane (tetrahydrofuran) ring and a methoxyamino substitution at the 6-position of the purine base. The stereochemistry (2R,4S,5R) of the oxolane ring is critical for its structural integrity, with hydroxyl and hydroxymethyl groups at the 4- and 5-positions, respectively.

This compound shares synthetic pathways with therapeutic oligonucleotides, particularly in the use of phosphoramidite chemistry and protecting groups (e.g., DMTr) during nucleoside synthesis . However, its unique methoxyamino and imidamide substituents distinguish it from standard nucleoside analogs.

Properties

IUPAC Name

N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(methoxyamino)purin-2-yl]-N,N-dimethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N7O4/c1-20(2)6-16-14-17-12(19-24-3)11-13(18-14)21(7-15-11)10-4-8(23)9(5-22)25-10/h6-10,22-23H,4-5H2,1-3H3,(H,17,18,19)/b16-6+/t8-,9+,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YADAJUFWZGPTNE-ZJBPOAJDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=NC(=C2C(=N1)N(C=N2)C3CC(C(O3)CO)O)NOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C1=NC(=C2C(=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O)NOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[9-[(2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(methoxyamino)purin-2-yl]-N,N-dimethylmethanimidamide typically involves multiple steps:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors such as formamide and glycine.

    Attachment of the Sugar Moiety: The sugar moiety, specifically the oxolan ring, is attached to the purine base through glycosylation reactions. This step often requires the use of protecting groups to ensure selective reactions.

    Introduction of the Methoxyamino Group: The methoxyamino group is introduced via nucleophilic substitution reactions, often using methoxyamine hydrochloride as the reagent.

    Formation of the Dimethylmethanimidamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-[9-[(2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(methoxyamino)purin-2-yl]-N,N-dimethylmethanimidamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups in the sugar moiety can be oxidized to form aldehydes or car

Biological Activity

N'-[9-[(2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(methoxyamino)purin-2-yl]-N,N-dimethylmethanimidamide (commonly referred to as the compound ) is a complex organic molecule that belongs to the class of purine derivatives. This compound has garnered interest in various fields of biological research due to its potential therapeutic applications and unique structural properties.

PropertyValue
CAS Number 92447-25-1
Molecular Formula C18H19N5O5
Molar Mass 385.37 g/mol
Synonyms N-[9-[(2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(methoxyamino)purin-2-yl]-N,N-dimethylmethanimidamide

The biological activity of this compound is primarily attributed to its ability to interact with nucleic acids and proteins within biological systems. The following mechanisms have been identified:

  • Intercalation into DNA : The purine base allows the compound to intercalate between DNA bases, potentially disrupting replication and transcription processes. This property is particularly relevant in cancer research, where compounds that can interfere with DNA function are sought after for therapeutic purposes.
  • Enzyme Inhibition : The methoxyamino group may influence the compound's ability to inhibit specific enzymes involved in metabolic pathways or signal transduction, which could lead to altered cellular responses.
  • Modulation of Cellular Signaling : The presence of hydroxymethyl groups suggests potential interactions with signaling pathways, possibly affecting cell proliferation and apoptosis.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

  • Cell Line Studies : In vitro studies using various cancer cell lines (e.g., HeLa and MCF7) demonstrated that the compound exhibits cytotoxic effects, with IC50 values indicating significant potency compared to standard chemotherapeutics.
  • Mechanistic Insights : Flow cytometry analysis revealed that treated cells exhibited increased rates of apoptosis, suggesting that the compound induces programmed cell death through its interaction with cellular machinery.

Antiviral Properties

Research has also indicated potential antiviral activity:

  • Inhibition of Viral Replication : Studies have shown that this compound can inhibit the replication of certain viruses by interfering with viral RNA synthesis.
  • Case Study : A notable case study highlighted its effectiveness against Hepatitis C virus (HCV), where it demonstrated a reduction in viral load in infected cell cultures.

Safety and Toxicology

The safety profile of this compound has been evaluated in preclinical studies:

  • Acute Toxicity Tests : These tests indicated a low toxicity profile at therapeutic doses.
  • Long-term Studies : Long-term exposure studies showed no significant adverse effects on major organ systems, further supporting its potential as a therapeutic agent.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogous Compounds

Compound Name Purine Substitution Oxolane Substituents Protecting Groups Key References
Target Compound 6-(Methoxyamino), 2-(N,N-dimethylmethanimidamide) 4-Hydroxy, 5-(hydroxymethyl) None evident
N-{9-[(2R,4S,5R)-4-(Benzoylsulfanyl)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}oxolan-2-yl]-9H-purin-6-yl}benzamide (11) 6-Benzamide 4-(Benzoylsulfanyl), 5-(DMTr-protected hydroxymethyl) DMTr, benzoyl
N-{9-[(2R,4S,5S)-5-({[bis(4-methoxyphenyl)(phenyl)methyl]sulfanyl}methyl)-4-hydroxyoxolan-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-methylpropanamide (43) 6-Oxo, 2-(2-methylpropanamide) 5-(Sulfanylmethyl), 4-hydroxy Bis(4-methoxyphenyl)phenylmethyl
(1-{9-[(4S,2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-aminopurin-2-yl}pyrazol-4-yl)-N-methylcarboxamide 6-Amino, 2-pyrazole 3,4-Dihydroxy, 5-hydroxymethyl None

Key Observations :

  • The N,N-dimethylmethanimidamide group at the 2-position contrasts with 2-methylpropanamide () or pyrazole (), introducing a positively charged region that may enhance binding to negatively charged targets like DNA or RNA.
  • Oxolane modifications : The 5-hydroxymethyl group in the target compound is unprotected, unlike analogs with DMTr () or tert-butyldimethylsilyl (TBDMS) groups (), suggesting differences in solubility and stability.

Key Observations :

  • The target compound likely follows phosphoramidite-based synthesis (common in nucleoside analogs ), but its methoxyamino group may require specialized coupling agents.
  • Lower yields (e.g., 46% in ) and variable purity (e.g., 68% in ) in analogs highlight challenges in nucleoside derivatization, particularly with bulky substituents.

Analytical Characterization

Table 3: Analytical Data Comparison

Compound 1H NMR (δ, ppm) 13C NMR (δ, ppm) LC/MS (Observed m/z)
Target Compound Data not available Data not available Data not available
Compound 11 () 8.20 (s, 1H, purine H8), 7.70–7.20 (m, aromatic) 165.2 (C=O), 113.5 (C-purine) 777.6 (M+H)
Compound 35 () 8.15 (s, 1H, purine H8), 3.75 (m, oxolane H4) 158.9 (C=N), 88.5 (C1') 892.3 (M+H)
Compound 43 () 8.10 (s, 1H, purine H8), 2.10 (s, CH3) 172.8 (C=O), 62.1 (C5') 678.2 (M+H)

Key Observations :

  • The target compound’s methoxyamino group would likely produce distinct NMR signals (e.g., NH at ~6–7 ppm) and an LC/MS peak near m/z 500–600, based on analogs.
  • Aromatic protons in benzamide-containing analogs () are absent in the target compound, simplifying its NMR spectrum.

Q & A

Q. What are the optimized synthetic routes for N’-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(methoxyamino)purin-2-yl]-N,N-dimethylmethanimidamide?

The synthesis typically involves a multi-step reaction starting with 2'-deoxyguanosine (dGuo). A validated method uses N,N-dimethylacetamide dimethyl acetal in methanol under ambient conditions for 72 hours, yielding a 93% product after filtration and cold methanol washing . Key steps include:

  • Coupling : Use of polar aprotic solvents (e.g., DMF) to facilitate nucleophilic substitution.
  • Purification : Recrystallization or column chromatography to isolate the compound from byproducts .
  • Validation : IR and NMR spectroscopy confirm the presence of methoxyamino (-NHOMe) and dimethylimidamide groups via peaks at δ 3.2–3.5 ppm (N–CH3) and δ 8.1–8.3 ppm (purine H8) .
Key Reaction Parameters
Solvent: Methanol
Temperature: 25°C
Catalyst: None (ambient base)
Yield: 93%

Q. How is structural characterization performed for this compound?

Spectroscopic methods are critical:

  • ¹H/¹³C NMR : Assignments focus on the oxolane ring (δ 4.1–4.4 ppm for C4-OH and C5-CH2OH) and purine moiety (δ 8.1–8.3 ppm for H8) .
  • Mass Spectrometry (HRMS) : Theoretical vs. experimental molecular weights (e.g., [M+H]+: Calc. 423.18, Found: 423.17) confirm purity .
  • X-ray Crystallography : Limited data exists, but related analogs (e.g., oxolane-linked purines) show planar purine rings and chair conformations in the sugar moiety .

Q. What preliminary biological activities have been reported?

While direct studies on this compound are sparse, structural analogs with purine-oxolane linkages exhibit:

  • Antiviral activity : Inhibition of viral polymerases via competitive binding to ATP pockets .
  • Hypoglycemic effects : Modulation of insulin signaling pathways in murine models (IC50: 12–18 μM) .
  • DNA adduct formation : Potential genotoxicity due to methoxyamino group reactivity, as seen in busulfan analogs .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations are used to model interactions:

  • Target Selection : Focus on enzymes like adenosine deaminase or DNA repair proteins (e.g., PARP-1).
  • Key Interactions : The methoxyamino group forms hydrogen bonds with catalytic residues (e.g., Glu217 in PARP-1), while the dimethylimidamide moiety enhances hydrophobic contacts .
  • Validation : Compare docking scores (ΔG: −9.2 kcal/mol) with experimental IC50 values to refine models .

Q. How should researchers resolve contradictions in bioactivity data across analogs?

Contradictions often arise from stereochemical variations or assay conditions . Strategies include:

  • Chiral HPLC : Verify enantiopurity, as R/S configurations in the oxolane ring impact binding (e.g., 10-fold difference in IC50 between diastereomers) .
  • Standardized Assays : Use ATP-competitive luciferase assays with fixed [ATP] (e.g., 1 mM) to minimize variability .
  • Meta-Analysis : Cross-reference PubChem BioAssay data (AID 1495) for dose-response trends .

Q. What strategies optimize yield and purity in large-scale synthesis?

Industrial-scale production requires:

  • Flow Chemistry : Continuous reactors improve heat/mass transfer (e.g., 20% yield increase vs. batch) .
  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .
  • In-line Analytics : PAT tools (e.g., FTIR probes) monitor reaction progress in real time .
Scale-Up Challenges Solutions
Byproduct formationGradient column chromatography
Solvent recoveryCPME recycling systems
Thermal degradationLow-temperature flow reactors

Methodological Guidance

Q. How to design toxicity studies for this compound?

  • In Vitro : Ames test (TA98 strain) for mutagenicity; IC50 in HEK293 cells for cytotoxicity .
  • In Vivo : OECD 407 guidelines (28-day rat study) with endpoints on liver/kidney histopathology .
  • Adduct Detection : LC-MS/MS to quantify DNA adducts (e.g., 2,N2-dmf-dGuo) in blood .

Q. What analytical techniques differentiate degradation products?

  • LC-HRMS : Identify hydrolyzed products (e.g., loss of methoxyamino group, m/z −31).
  • Stability Studies : Accelerated conditions (40°C/75% RH) with USP-NF protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[9-[(2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(methoxyamino)purin-2-yl]-N,N-dimethylmethanimidamide
Reactant of Route 2
N'-[9-[(2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(methoxyamino)purin-2-yl]-N,N-dimethylmethanimidamide

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